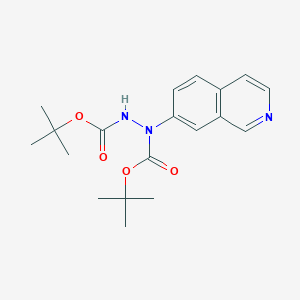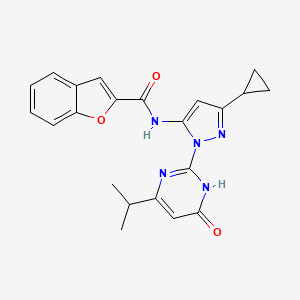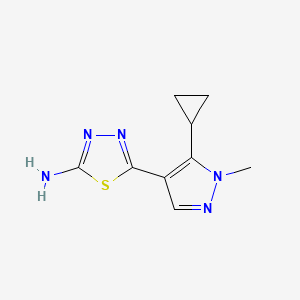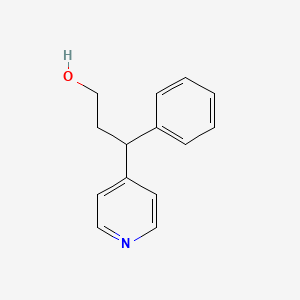
Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Potential in Tuberculosis
Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate, as a derivative of hydrazinecarboxamide, shows potential in the development of anti-tubercular drugs. This potential is rooted in the structural modification of isoniazid, a known anti-TB compound, with hydrazinecarboxamide derivatives displaying significant activity against Mycobacterium tuberculosis strains and non-tuberculous mycobacteria, offering a promising avenue for new anti-TB compounds (Asif, 2014).
Environmental Occurrence and Toxicity of Derivative Compounds
Research on synthetic phenolic antioxidants (SPAs), which include derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT), highlights the environmental presence and potential toxicity of these compounds. Found in various environmental matrices and human tissues, these compounds have been linked to hepatic toxicity and endocrine-disrupting effects, necessitating further research into their environmental behaviors and toxic effects (Liu & Mabury, 2020).
Nucleic Acid-Binding and Drug Design
Isoquinoline alkaloids, including this compound, are of immense pharmacological and biological significance. The binding aspects of these compounds with nucleic acids are a focal point of contemporary research, offering insights into the molecular mechanism of action, specificity, and energetics of binding. This knowledge is instrumental in guiding the rational design of new therapeutic agents, with several derivatives being investigated for their therapeutic potential (Bhadra & Kumar, 2012).
Pharmacological and Toxicological Reviews
Extensive reviews of isoquinoline derivatives, including this compound, reveal a wide range of pharmacological potentials. These compounds, due to their structural diversity, exhibit numerous biological activities, offering a rich source for the development of novel pharmacotherapeutics. The reviews underscore the importance of understanding the pharmacodynamics, pharmacokinetics, and toxicological profiles of these compounds to harness their therapeutic potential effectively (Danao et al., 2021).
Propriétés
IUPAC Name |
tert-butyl N-isoquinolin-7-yl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-18(2,3)25-16(23)21-22(17(24)26-19(4,5)6)15-8-7-13-9-10-20-12-14(13)11-15/h7-12H,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVPSJXQYCJEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1=CC2=C(C=C1)C=CN=C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2515306.png)


![1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2515309.png)

![Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2515313.png)
![N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2515314.png)

![N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2515318.png)

![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2515322.png)
